molecular formula C11H15NO5 B1349692 Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate CAS No. 91248-60-1

Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate

Cat. No. B1349692
CAS RN: 91248-60-1
M. Wt: 241.24 g/mol
InChI Key: KJHBLQGLKJXASY-UHFFFAOYSA-N
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Description

Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate is a compound that can be inferred to have potential applications in organic synthesis and medicinal chemistry, although it is not directly mentioned in the provided papers. The related compounds discussed in the papers suggest that furan derivatives are versatile intermediates in the synthesis of various organic molecules, which could imply similar utility for diethyl 2-amino-5-methylfuran-3,4-dicarboxylate.

Synthesis Analysis

The synthesis of related furan derivatives is well-documented. For instance, ethyl 2-methylfuran-3-carboxylate is chloroethylated to produce halide intermediates that can further react with secondary amines or undergo the Michaelis-Becker and Arbuzov reactions . Similarly, alkyl 2-methyl-4-(diethoxyphosphorylmethyl)-5-tert-butylfuran-3-carboxylates are synthesized and can react with various nucleophiles . A one-pot, three-component synthesis approach is also described for the preparation of 5-(alkylimino)-2-(diethoxyphosphoryl)-2,5-dihydrofuran-3,4-dicarboxylates . These methods could potentially be adapted for the synthesis of diethyl 2-amino-5-methylfuran-3,4-dicarboxylate.

Molecular Structure Analysis

The molecular structures of furan derivatives are often elucidated using NMR, IR spectroscopy, and mass spectrometry . X-ray crystallography is also employed to determine the structure of more complex furan compounds, such as 2,5-bis{(diethyl-3′-indolyl)methyl}furan . These techniques would likely be applicable in analyzing the molecular structure of diethyl 2-amino-5-methylfuran-3,4-dicarboxylate.

Chemical Reactions Analysis

Furan derivatives participate in a variety of chemical reactions. For example, bromomethylfurans can react with secondary amines, thiols, thiocyanates, and phenolates . The synthesis of fluorescent diethyl 5,5′-diaryl-2,2′-bifuran-4,4′-dicarboxylates involves a tandem oxidative cycloisomerization process . These reactions highlight the reactivity of furan rings and suggest that diethyl 2-amino-5-methylfuran-3,4-dicarboxylate could also undergo interesting chemical transformations.

Physical and Chemical Properties Analysis

While the physical and chemical properties of diethyl 2-amino-5-methylfuran-3,4-dicarboxylate are not directly reported, related compounds exhibit properties that can be inferred. For instance, the solubility, melting points, and boiling points of furan derivatives can be determined experimentally, and their reactivity with various reagents can provide insights into their chemical stability and potential applications . The fluorescence properties of some furan derivatives also suggest that diethyl 2-amino-5-methylfuran-3,4-dicarboxylate might possess similar characteristics .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate is involved in various synthetic and chemical reactions. For example, ethyl 2-methylfuran-3-carboxylate, a related compound, undergoes chloroethylation and alkylation reactions, contributing to the synthesis of diverse chemical compounds (Pevzner, 2007).
  • It is used in the preparation of specific dihydrofuran derivatives, as demonstrated in the synthesis of diethyl 5-isopropenyl-4,5-dihydrofuran-2,3-dicarboxylate (Yamaguchi et al., 1997).

Synthesis of Derivatives

  • The compound is utilized in synthesizing various derivatives, which are significant in pharmaceutical and chemical industries. For instance, derivatives of ethyl 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido [2,3-d]pyrimidine-5-carboxylate have been synthesized using diethyl 2-amino-6-methylpyridine-3,4-dicarboxylate (Śladowska et al., 1990).
  • The synthesis of bisphosphorylated 2-furoic acid derivatives involves the use of compounds like ethyl 4-(diethoxyphosphorylmethyl)-5-methylfuran-2-carboxylate (Pevzner, 2015).

Applications in Drug Synthesis and Discovery

  • In the field of drug discovery and synthesis, derivatives of diethyl 2-amino-5-methylfuran-3,4-dicarboxylate are explored. A notable example includes the synthesis and biological evaluation of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potential antitumor and anti-influenza agents (Bozorov et al., 2017).

properties

IUPAC Name

diethyl 2-amino-5-methylfuran-3,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5/c1-4-15-10(13)7-6(3)17-9(12)8(7)11(14)16-5-2/h4-5,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJHBLQGLKJXASY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C1C(=O)OCC)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80368756
Record name diethyl 2-amino-5-methylfuran-3,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate

CAS RN

91248-60-1
Record name diethyl 2-amino-5-methylfuran-3,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
X Tang, A Zheng, F Wu, C Liao, Y Hu… - Synthetic …, 2022 - Taylor & Francis
A series of diverse furo[2,3-d]pyrimidines (2a–2b, 4a–4d and 8a–8c) and benzofuro[3,2-d]pyrimidines (12a–12c) were synthesized and screened for their antitumor effects against …
Number of citations: 2 www.tandfonline.com
KА Gomonov, VV Pelipko - Chemistry of Heterocyclic Compounds, 2022 - Springer
Synthesis of polysubstituted furan-3(4)-carboxylates (microreview) | SpringerLink Skip to main content Advertisement SpringerLink Search Go to cart Search SpringerLink Search …
Number of citations: 1 link.springer.com
YG Hu, GH Li, MW Ding - Arkivoc, 2008 - arkat-usa.org
The carbodiimides 4, obtained from reactions of iminophosphorane 3 with aromatic isocyanates, reacted with amines or phenols to give 2-substituted furo [2, 3-d] pyrimidin-4 (3H)-ones …
Number of citations: 7 www.arkat-usa.org
KA Nivrutti - 2021 - search.proquest.com
Thrombotic disorders like deep vein thrombosis, pulmonary embolism, myocardial infarction and stroke, all are a major concern and one of the primary causes of mortality today. …
Number of citations: 0 search.proquest.com
M Bakavoli, B Feizyzadeh, M Rahimizadeh - Tetrahedron letters, 2006 - Elsevier
The addition of hydrazine to functionalized furans 2a–d leads to a variety of 4,4′-bipyrazoles 4a–c depending on the structure of the starting materials. In one example, compound 2c …
Number of citations: 32 www.sciencedirect.com
HT Gao, JK Ma, YG Hu… - Journal of Chemical …, 2021 - journals.sagepub.com
In this paper, a series of polysubstituted furo[2,3-d]pyrimidinones, including 1,2,4-triazole-fused derivatives, are synthesized via aza-Wittig reactions of iminophosphoranes, under mild …
Number of citations: 2 journals.sagepub.com

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